REACTION_CXSMILES
|
Cl.C(O[C:5](=[NH:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])C.C([N:16]([CH2:20][CH3:21])C(C)C)(C)C.[NH:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1.[CH2:28]([OH:30])C>>[N:22]1([C:20]2[N:16]=[C:5]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[NH:12][C:28](=[O:30])[CH:21]=2)[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1 |f:0.1|
|
Name
|
ethyl 3-ethoxy-3-iminopropanoate hydrochloride
|
Quantity
|
168.5 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CC(=O)OCC)=N
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated at 95° C. for 30 hours
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off through sintered glass
|
Type
|
WASH
|
Details
|
washed with 100 ml of ethanol, twice 500 ml of water
|
Type
|
CUSTOM
|
Details
|
The solid is dried under vacuum so as
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |